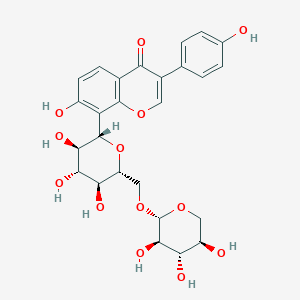

Puerarin 6''-O-xyloside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Puerarin 6’'-O-Xyloside is a compound isolated from the radix of Pueraria lobata (Willd.). It possesses anti-osteoporotic and anti-tumor activity . It induces the mitochondria-mediated apoptosis pathway .

Molecular Structure Analysis

The molecular weight of Puerarin 6’'-O-Xyloside is 548.49, and its formula is C26H28O13 . The chemical name is 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[ (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one .Chemical Reactions Analysis

Puerarin 6’'-O-xyloside has been shown to possess antitumor activity against colon cancer cell lines in a dose-dependent and time-dependent manner . It upregulated the expression levels of cleaved-caspase-3, cleaved-caspase-9, Bcl-2-associated X protein, and downregulated the expression levels of Bcl-2, matrix metalloproteinase (MMP)-3, MMP-9, and vascular endothelial growth factor .Physical And Chemical Properties Analysis

Puerarin 6’'-O-xyloside is a white to off-white solid . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

- Puerarin 6’'-O-xyloside suppresses growth, self-renewal, and invasion of lung cancer stem-like cells derived from A549 cells by regulating Akt/c-Myc signaling .

- PRX exhibits significant antitumor activity against colon cancer, although the precise mechanism requires further investigation .

Hepatocellular Carcinoma (HCC) Suppression

Lung Cancer Stem-Like Cells

Antitumor Activity in Colon Cancer

Mitochondria-Mediated Apoptosis

Wirkmechanismus

Target of Action

Puerarin 6’‘-O-xyloside, a derivative of Puerarin, has been identified as a tumor suppressive compound . It primarily targets the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell proliferation, stemness, and apoptosis . Puerarin 6’'-O-xyloside is also characterized as a lysine-specific demethylase 6B inhibitor .

Mode of Action

Puerarin 6’‘-O-xyloside interacts with its targets by inhibiting the PI3K/AKT/mTOR pathway . This inhibition results in decreased cell viability, proliferation, and stemness, and promotes apoptosis in hepatocellular carcinoma (HCC) cell lines . Additionally, Puerarin 6’'-O-xyloside promotes autophagy and decreases mitochondrial membrane potential .

Biochemical Pathways

Puerarin 6’'-O-xyloside affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to decreased cell viability, proliferation, and stemness . The compound also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . Furthermore, it decreases mitochondrial membrane potential, which can lead to apoptosis .

Result of Action

The molecular and cellular effects of Puerarin 6’‘-O-xyloside’s action include decreased cell viability, proliferation, and stemness, and promoted apoptosis in hepatocellular carcinoma (HCC) cell lines . It also promotes autophagy and decreases mitochondrial membrane potential . These effects highlight Puerarin 6’'-O-xyloside as a promising prodrug that could inhibit both PI3K/AKT/mTOR and epigenetic demethylation .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQXQCEEPCZMO-KATYHMCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Puerarin 6''-O-xyloside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2621533.png)

![3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2621534.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)

![Methyl[3-(phenylamino)propyl]amine](/img/structure/B2621539.png)

![[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2621541.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)

![N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2621552.png)

![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)